![molecular formula C23H21NO4 B128788 D-Phenylalanine, beta-phenyl-N-[(phenylmethoxy)carbonyl]- CAS No. 149597-95-5](/img/structure/B128788.png)

D-Phenylalanine, beta-phenyl-N-[(phenylmethoxy)carbonyl]-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

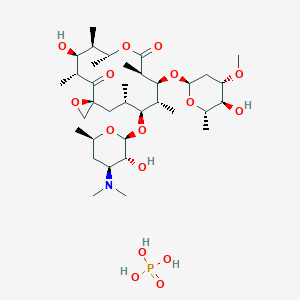

D-Phenylalanine is an essential aromatic amino acid that is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . It is a small molecule and is considered to be an experimental compound . It is distributed to the various tissues of the body via the systemic circulation .

Synthesis Analysis

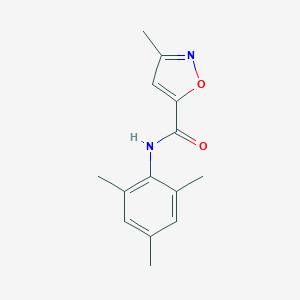

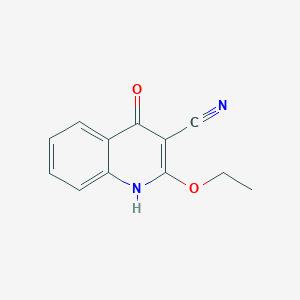

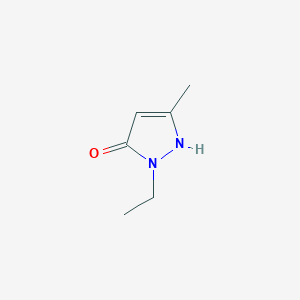

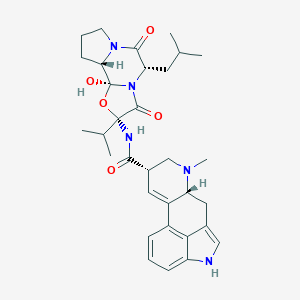

The synthesis of D-Phenylalanine involves several steps, including the conversion of L-phenylalanine to D-phenylalanine . A detailed synthesis process can be found in the supporting materials for a large-scale synthesis of a substituted D-Phenylalanine using asymmetric hydrogenation .Molecular Structure Analysis

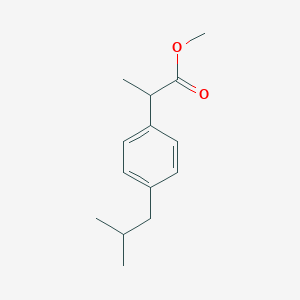

The molecular structure of D-Phenylalanine consists of a benzyl group substituted for the methyl group of alanine, or a phenyl group in place of a terminal hydrogen of alanine . The molecular weight is 165.1891 g/mol and the molecular formula is C9H11NO2 .Chemical Reactions Analysis

Phenylalanine is involved in several chemical reactions in the body. It is used by the brain to produce norepinephrine, a chemical that transmits signals between nerve cells and the brain . It is also a precursor for tyrosine, the monoamine neurotransmitters dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline), and the biological pigment melanin .Physical And Chemical Properties Analysis

Phenylalanine has a melting point of 270-275 °C and is soluble in water at 27 g/L (20 °C). Its pKa is 1.83 and pKb is 9.13 . The molecular weight is 165.1891 g/mol and the molecular formula is C9H11NO2 .安全和危害

未来方向

Phenylalanine has been studied for its potential benefits in treating certain medical conditions. Some research indicates that taking phenylalanine supplements alongside ultraviolet (UV) light treatment may improve skin pigmentation in individuals with vitiligo . It has also been suggested that Phenylalanine could be helpful in treating depression, as this amino acid stimulates the production of brain chemicals like dopamine and norepinephrine .

属性

IUPAC Name |

(2R)-3,3-diphenyl-2-(phenylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO4/c25-22(26)21(24-23(27)28-16-17-10-4-1-5-11-17)20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-21H,16H2,(H,24,27)(H,25,26)/t21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUXDTIGARAROZ-OAQYLSRUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Phenylalanine, beta-phenyl-N-[(phenylmethoxy)carbonyl]- | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-Amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B128738.png)